ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring and a pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition to introduce the triazole ring . The reaction conditions often involve the use of catalysts such as copper (I) for the cycloaddition step .
Chemical Reactions Analysis
ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.
Antimicrobial Activity: The compound exhibits antimicrobial properties, which can be useful in developing new antibiotics.
Anticancer Research: Triazole-pyrimidine hybrids have been studied for their anticancer activities, particularly in inhibiting specific cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several molecular targets and pathways:
Comparison with Similar Compounds
ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other triazole-pyrimidine hybrids:
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but differs in the substituents on the triazole and pyrimidine rings.
Triazole-Pyrimidine Hybrids: These compounds generally exhibit similar biological activities, such as antimicrobial and anticancer properties, but their efficacy can vary based on the specific substituents and molecular structure.
This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and anticancer activities, making it a promising candidate for further research and development.
Properties
IUPAC Name |
ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-2-26-16(24)14-13(9-22-8-12(10-23)20-21-22)18-17(25)19-15(14)11-6-4-3-5-7-11/h3-8,15,23H,2,9-10H2,1H3,(H2,18,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIVFSZGPHECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3C=C(N=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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